2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is a complex organic compound with the molecular formula C₁₈H₁₃Br₂NO. This compound belongs to the class of phenanthridine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine typically involves multi-step organic reactions. One common method includes the bromination of 8-methoxy-10,11-dihydrobenzo[j]phenanthridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive phenanthridine alkaloids.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other phenanthridine derivatives. These interactions may involve binding to DNA or proteins, leading to changes in cellular processes such as apoptosis or cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-8-methoxyquinoline: Another brominated methoxy compound with similar structural features.
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic acid: A brominated naphthalene derivative with different functional groups.
Uniqueness
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the phenanthridine scaffold. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C18H13Br2NO |
---|---|
Molekulargewicht |
419.1 g/mol |
IUPAC-Name |
2,4-dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C18H13Br2NO/c1-22-17-4-2-3-10-5-13-11(6-14(10)17)9-21-18-15(13)7-12(19)8-16(18)20/h4-9H,2-3H2,1H3 |
InChI-Schlüssel |
IOGWSEJTFPAWQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CCCC2=C1C=C3C=NC4=C(C3=C2)C=C(C=C4Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.